

Rubrofusarin as a polyketide pigment in fungi.

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Compound of Interest

Compound Name: *Rubrofusarin*

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Rubrofusarin: A Fungal Polyketide Pigment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrofusarin is a naturally occurring orange polyketide pigment synthesized by a variety of filamentous fungi, most notably within the *Fusarium* and *Aspergillus* genera. It serves as a key intermediate in the biosynthesis of other complex polyketides, such as the mycotoxin aurofusarin. Beyond its role as a pigment, **rubrofusarin** has garnered significant interest in the scientific community due to its diverse and potent biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of **rubrofusarin**, encompassing its physicochemical characteristics, biosynthetic pathway, production in fungi, biological activities with quantitative data, and detailed experimental protocols for its extraction, purification, and analysis.

Physicochemical Properties

Rubrofusarin (5,6-dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one) is a member of the benzochromenone class of compounds. Its chemical structure imparts distinct physical and spectral properties that are crucial for its identification and quantification.

Table 1: Physicochemical and Spectroscopic Data of **Rubrofusarin**

Property	Value	Reference(s)
Molecular Formula	$C_{15}H_{12}O_5$	
Molecular Weight	272.25 g/mol	
Appearance	Orange to red-orange crystalline powder or needles	
Melting Point	210–211 °C	
Solubility	Insoluble in water; soluble in ethanol and dimethyl sulfoxide (DMSO)	
UV-Vis λ_{max} (in Methanol)	Broad absorption with maxima around 244 nm, 268 nm, and 381 nm	
1H NMR (in $CDCl_3$)	δ (ppm): 14.91 (s, 1H, OH-5), 6.70 (d, $J=2.0$ Hz, 1H, H-7), 6.47 (d, $J=2.0$ Hz, 1H, H-9), 6.04 (s, 1H, H-3), 3.92 (s, 3H, OCH_3 -8), 2.38 (s, 3H, CH_3 -2)	
^{13}C NMR (in $CDCl_3$)	δ (ppm): 185.0 (C-4), 162.3 (C- 5), 161.8 (C-6), 160.9 (C-8), 158.4 (C-10a), 147.2 (C-2), 138.0 (C-9a), 110.0 (C-4a), 107.5 (C-3), 105.2 (C-10), 99.8 (C-9), 97.9 (C-7), 56.2 (OCH_3 -8), 20.5 (CH_3 -2)	

Biosynthesis of Rubrofusarin

Rubrofusarin is synthesized via a type I polyketide synthase (PKS) pathway. In *Fusarium graminearum*, the core of this pathway is encoded by the PKS12 gene cluster. The biosynthesis involves a series of enzymatic reactions, starting from the condensation of acetyl-CoA and malonyl-CoA units to form a heptaketide intermediate.

The key steps in the biosynthesis of **rubrofusarin** are:

- Polyketide Chain Formation: The polyketide synthase PKS12 catalyzes the iterative condensation of one acetyl-CoA and six malonyl-CoA units to produce the aromatic heptaketide intermediate, YWA1. The activity of PKS12 requires post-translational phosphopantetheinylation, which is carried out by a phosphopantetheinyl transferase (PPTase), such as NpgA from *Aspergillus fumigatus*.
- Dehydration: The dehydratase AurZ then converts YWA1 into **nor-rubrofusarin**.
- O-methylation: Finally, the O-methyltransferase AurJ catalyzes the methylation of **nor-rubrofusarin** to yield **rubrofusarin**.

This biosynthetic pathway has been successfully reconstructed in the yeast *Saccharomyces cerevisiae*, confirming the functions of these key enzymes.



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Biosynthetic pathway of **rubrofusarin**.

Production of Rubrofusarin in Fungi

Rubrofusarin is produced by a range of fungal species. The yield of **rubrofusarin** can be influenced by culture conditions such as medium composition, pH, and aeration.

Table 2: Production of **Rubrofusarin** by Different Fungal Species

Fungal Species	Culture Conditions	Yield	Reference(s)
Fusarium graminearum	Grown on maize matrix for 30 days at 28°C	3.28 - 33.82 µg/kg	
Fusarium graminearum	Grown on rice matrix	0.82 - 61.86 µg/kg	
Fusarium graminearum	Grown on wheat matrix	7.36 - 47.24 µg/kg	
Saccharomyces cerevisiae (engineered)	Heterologous expression of PKS12, npgA, aurZ, and aurJ in submerged culture	1.1 mg/L	
Fusarium solani	Submerged culture with maltose medium	Up to 305 mg/L (of related fusarubins)	

Biological Activities of Rubrofusarin

Rubrofusarin exhibits a broad spectrum of biological activities, making it a compound of interest for drug discovery and development.

Cytotoxic Activity

Rubrofusarin has demonstrated significant cytotoxicity against various cancer cell lines. This activity is, at least in part, attributed to its ability to inhibit human DNA topoisomerase II-α.

Table 3: Cytotoxic Activity of **Rubrofusarin** against Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ Value	Reference(s)
MCF-7	Breast Cancer	11.51 µg/mL	
SW1116 (Rubrofusarin B)	Colon Cancer	Not specified	

Antimicrobial Activity

Rubrofusarin has shown moderate to good activity against a range of bacteria and fungi.

Table 4: Antimicrobial Activity of **Rubrofusarin**

Test Organism	Type	Activity (Zone of Inhibition)	Concentration	Reference(s)
Escherichia coli	Bacteria	6 - 8 mm	100 µg/disc	
Staphylococcus aureus	Bacteria	6 - 8 mm	100 µg/disc	
Bacillus subtilis	Bacteria	6 - 8 mm	100 µg/disc	

Experimental Protocols

Extraction and Purification of Rubrofusarin from Fungal Cultures

This protocol is adapted from methodologies used for the extraction of polyketides from *Fusarium* species.

- Culture and Harvest: Grow the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., autoclaved rice or maize). After the desired incubation period, separate the mycelium and the culture filtrate by filtration.
- Extraction:
 - From Mycelium: Resuspend the mycelial biomass in a suitable solvent such as ethyl acetate or a mixture of benzene and acetone (4:1). Disrupt the cells using sonication or vigorous shaking to enhance extraction efficiency.
 - From Culture Filtrate: Perform liquid-liquid extraction of the culture filtrate using an equal volume of ethyl acetate. Repeat the extraction process three times to maximize the recovery of **rubrofusarin**.

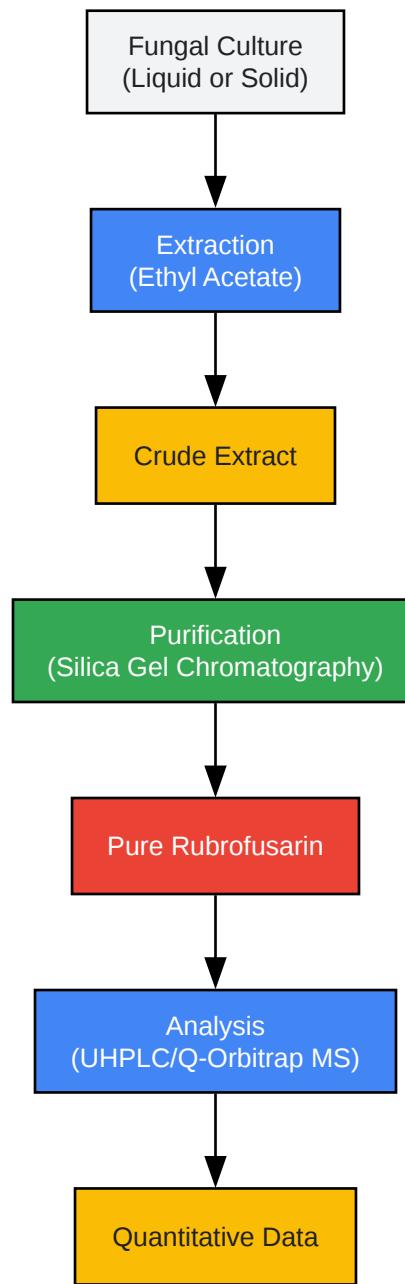
- Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
- Purification:
 - Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto a silica gel column. Elute the column with a gradient of solvents, such as a mixture of light petroleum and dichloromethane, to separate the compounds based on their polarity.
 - Preparative HPLC: For higher purity, the fractions containing **rubrofusarin** can be further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile and water.

Quantification of Rubrofusarin by UHPLC/Q-Orbitrap MS

This protocol is based on the method described for the analysis of **rubrofusarin** in grains.

- Sample Preparation:
 - Extract a known amount of the sample (e.g., 5 g of ground grain or lyophilized mycelium) with an extraction solution (e.g., acetonitrile:water:acetic acid 70:29:1, v:v:v).
 - Vortex or shake the mixture vigorously for a specified time (e.g., 30 minutes).
 - Centrifuge the mixture to pellet the solid material.
 - Dilute the supernatant with an appropriate solvent (e.g., water/extraction solution 1:1, v:v) before injection.
- UHPLC Conditions:
 - Column: A C18 reversed-phase column (e.g., 1.8 μ m particle size, 2.1 x 50 mm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

- Injection Volume: 1-5 μ L.
- Q-Orbitrap MS Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in positive mode.
 - Scan Mode: Full scan MS or data-dependent MS² (ddMS²).
 - Mass Resolution: Set to a high resolution (e.g., >70,000) to ensure mass accuracy.
 - Data Analysis: Identify **rubrofusarin** by its accurate mass ($[M+H]^+ = 273.0757$) and its characteristic fragmentation pattern in MS². Quantify by comparing the peak area of the sample to a standard curve prepared with a pure **rubrofusarin** standard.



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General workflow for **rubrofusarin** extraction and analysis.

Conclusion

Rubrofusarin stands out as a fungal polyketide with significant potential beyond its role as a pigment. Its well-defined biosynthetic pathway offers opportunities for metabolic engineering to enhance its production. The diverse biological activities of **rubrofusarin**, particularly its cytotoxic and antimicrobial properties, warrant further investigation for potential applications in

medicine and agriculture. The analytical methods detailed in this guide provide a robust framework for researchers to accurately identify and quantify this promising natural product. Future research should focus on elucidating the mechanisms of action underlying its biological effects and exploring its full therapeutic and biotechnological potential.

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